Ochratoxin A
Overview
Description
Ochratoxin A is a mycotoxin produced by various species of Aspergillus and Penicillium fungi. It is one of the most prevalent food-contaminating mycotoxins and is known for its nephrotoxic, immunotoxic, and carcinogenic properties. This compound is commonly found in contaminated grains, coffee, wine, and dried fruits, posing significant health risks to humans and animals .
Mechanism of Action
Target of Action
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi . The primary targets of OTA are the kidneys and liver . It has been shown to inhibit phenylalanyl-tRNA synthetases in bacterial, yeast, and liver cells . The tubule epithelial cells are also the main target cell types of OTA .
Mode of Action
It inhibits protein synthesis and energy production, induces oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It has been shown to inhibit phenylalanyl-tRNA synthetases competitively to phenylalanine, and this inhibition can be reversed by an excess of this amino acid .
Biochemical Pathways
OTA is a pentaketide derived from the dihydrocoumarins family coupled to β-phenylalanine . The biosynthesis of OTA involves a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein, which is oxidized to OTβ by cytochrome P450 monooxygenase (OtaC). OTβ and l-β-phenylalanine are combined by a nonribosomal peptide synthetase (NRPS), OtaB, to form an amide bond to synthesize OTB. Finally, OTB is chlorinated by a halogenase (OtaD) to OTA .
Pharmacokinetics
OTA is distributed in two kinetically distinct body compartments . It is metabolized in the kidney, liver, and intestines. Hydrolysis, hydroxylation, lactone-opening, and conjugation are the major metabolic pathways . The reabsorption of OTA in the collecting duct contributes to the observed long half-life of OTA in the mammalian body .
Result of Action
OTA is nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic . It has been associated with the chronic tubulo-interstitial kidney disease called Balkan Endemic Nephropathy (BEN) . It has also been shown to cause liver damage and is potentially carcinogenic to humans .
Action Environment
OTA is produced by Penicillium in colder climates and by Aspergillus in tropical and subtropical regions . It is found on corn, peanuts, storage grains, cottonseed, and decaying vegetation . The high osmolarity glycerol (HOG) signaling cascade, which is activated by osmotic stress, drives OTA production in NaCl-rich environment .
Biochemical Analysis
Biochemical Properties
Ochratoxin A interacts with several biomolecules, including enzymes and proteins, influencing biochemical reactions. It is a pentaketide derived from the dihydrocoumarins family coupled to β-phenylalanine . The molecule can have several toxicological effects such as nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis and energy production, inducing oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the degradation rate of this compound standards could reach 96.50% under UV-B radiation . The molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At an irradiation dose of 4.5 kGy, this compound production is reduced, while at 6.0 kGy, the growth of Aspergillus ochraceus is completely inhibited . Toxic or adverse effects at high doses have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized in the kidney, liver, and intestines through hydrolysis, hydroxylation, lactone-opening, and conjugation . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the stomach and the jejunum without known specific transport mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that this compound can be found in the cytoplasm and can interact with various cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ochratoxin A can be synthesized through a series of chemical reactions involving the condensation of L-phenylalanine with a chlorinated dihydroisocoumarin derivative. The synthesis typically involves the following steps:
Formation of the dihydroisocoumarin derivative: This step involves the chlorination of a suitable precursor, followed by cyclization to form the dihydroisocoumarin ring.
Condensation with L-phenylalanine: The dihydroisocoumarin derivative is then condensed with L-phenylalanine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound is generally not practiced due to its toxic nature. it can be isolated from fungal cultures grown on suitable substrates. The fungi are cultivated under controlled conditions, and the toxin is extracted using organic solvents, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Ochratoxin A undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to ochratoxin alpha and L-phenylalanine under acidic or basic conditions.
Oxidation: It can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-ochratoxin A.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Ochratoxin alpha and L-phenylalanine.
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Dihydro-ochratoxin A.
Scientific Research Applications
Ochratoxin A has been extensively studied for its various applications in scientific research:
Chemistry: Used as a model compound to study mycotoxin chemistry and develop analytical methods for mycotoxin detection.
Biology: Investigated for its effects on cellular processes, including apoptosis, oxidative stress, and DNA damage.
Medicine: Studied for its nephrotoxic and carcinogenic effects, contributing to the understanding of kidney diseases and cancer mechanisms.
Industry: Research focuses on developing methods to detect and mitigate this compound contamination in food and agricultural products.
Comparison with Similar Compounds
Ochratoxin A is part of a group of related compounds, including ochratoxin B and ochratoxin C. These compounds share similar structures but differ in their toxicity and prevalence:
Ochratoxin B: Lacks the chlorine atom present in this compound and is less toxic.
Ochratoxin C: An ethyl ester derivative of this compound, also less toxic than this compound.
This compound is unique due to its high toxicity and widespread occurrence in contaminated food products.
Properties
IUPAC Name |
2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859321 | |
Record name | N-(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ochratoxin a is a white crystalline powder. (NTP, 1992), Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Ochratoxin A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6421 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene), The sodium salt is soluble in water. | |
Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |
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Mechanism of Action |
Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death., Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development., Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells., The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment., For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page. | |
Details | PMID:22054007, Pfohl-Leszkowicz A, Manderville RA; Chem Res Toxicol 25 (2): 252-62 (2012) | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Crystals from xylene ... exhibits green fluorescence | |
CAS No. |
303-47-9 | |
Record name | OCHRATOXIN A | |
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Record name | OCHRATOXIN A | |
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Record name | OCHRATOXIN A | |
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Record name | (R)-N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo[c]pyran-7-yl)carbonyl)-3-phenylalanine | |
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Record name | OCHRATOXIN A | |
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Melting Point |
336 °F (NTP, 1992), 169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |
Record name | OCHRATOXIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20805 | |
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Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |
Record name | OCHRATOXIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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